molecular formula C19H19NO3S B2701175 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide CAS No. 882356-86-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide

Cat. No. B2701175
M. Wt: 341.43
InChI Key: UBYZKRUAADWIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide, also known as DTBM-Me, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, a novel class of compounds, were synthesized by 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This reaction can be completed rapidly under mild conditions without a catalyst (Wenjing Liu et al., 2014).

  • The compound's synthesis involves controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, which have been explored for monosubstituted acrylamides with amino acid moieties (H. Mori et al., 2005).

Molecular Structure and Interaction Studies

  • Investigations into the crystal and molecular structure of benzamide derivatives have been conducted, providing insights into their structural characteristics and interaction patterns. This includes the study of hydrogen bonding and other molecular interactions that are critical in understanding the compound's behavior in various environments (K. Kumara et al., 2018).

  • The compound's potential for colorimetric sensing of ions, such as fluoride, has been explored. This is attributed to its ability to undergo drastic color transitions in response to certain stimuli, offering applications in molecular sensing and detection (E. A. Younes et al., 2020).

Applications in Biological Systems

  • The compound's derivatives have been studied for their interactions with biological systems, such as their role in cellular processes. This includes studies on the metabolism and disposition of related compounds in biological organisms, providing insights into their pharmacokinetics and dynamics (Hong Zhang et al., 2011).

  • Research has been conducted on the molecular interaction of N-substituted benzamides with receptors, offering insights into their potential therapeutic applications. This includes understanding their binding mechanisms and potential effects on target receptors (J. Shim et al., 2002).

Material Science and Engineering Applications

  • The compound has been used in the development of materials with specific properties, such as those used in electronic devices. This includes exploring its role in achieving high on-off ratios and negative differential resistance, crucial for certain types of electronic components (Chen et al., 1999).

  • Studies on the synthesis and photo-physical characteristics of fluorescent derivatives of the compound have been conducted. This includes examining their absorption-emission properties and their potential applications in photoluminescence and other light-based technologies (Vikas Padalkar et al., 2011).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methyl-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-5-3-7-16(11-14)19(21)20(17-8-4-6-15(2)12-17)18-9-10-24(22,23)13-18/h3-12,18H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYZKRUAADWIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide

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